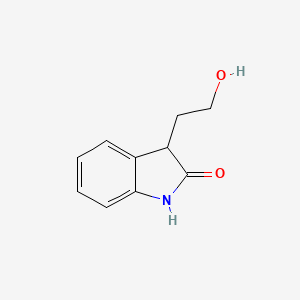
3-(2-Hydroxyethyl)indolin-2-one
Descripción general
Descripción
3-(2-Hydroxyethyl)indolin-2-one is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by an indolin-2-one core structure with a hydroxyethyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)indolin-2-one can be achieved through several methods. One common approach involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions. This one-pot synthesis method yields 3-substituted-3-hydroxyindolin-2-ones in good yields . Another method involves the reduction of 4-(2-hydroxyethyl)indolin-2-one using borane-tetrahydrofuran complex at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The indolin-2-one core can be reduced to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced indoline compounds, and various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also bind to receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indolin-2-one: Lacks the hydroxyethyl group, making it less hydrophilic.
3-Hydroxyindolin-2-one: Similar structure but without the ethyl group, affecting its reactivity and solubility.
4-(2-Hydroxyethyl)indolin-2-one: Similar but with the hydroxyethyl group at a different position, altering its chemical properties.
Uniqueness
3-(2-Hydroxyethyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-4,8,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCZFYRBPSLGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
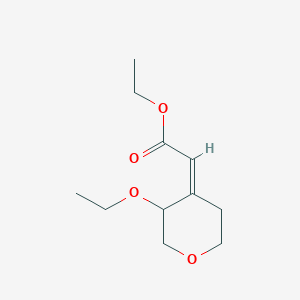
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
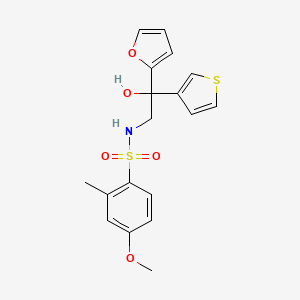
![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)
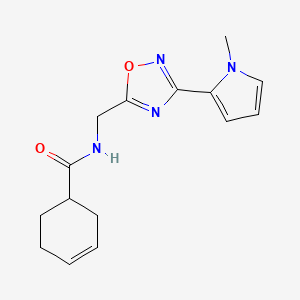
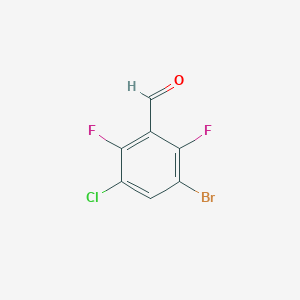
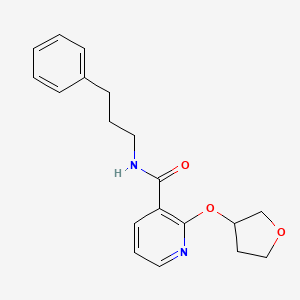

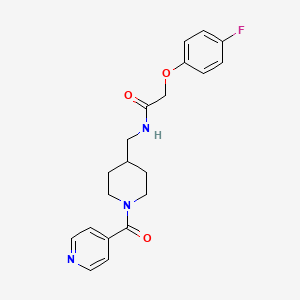
![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)
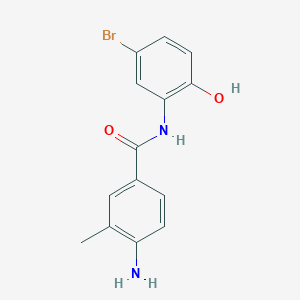
![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)
